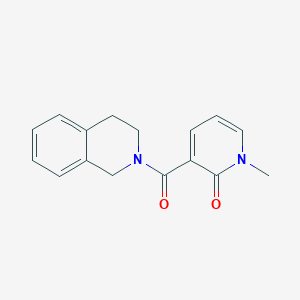

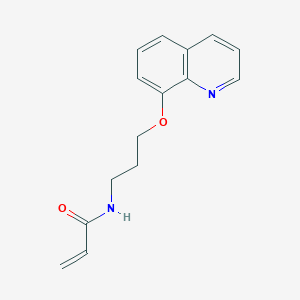

1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Role in Neurodegenerative Diseases

Research has investigated the role of tetrahydroisoquinolines, including compounds similar to "1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridin-2(1H)-one," in neurodegenerative diseases like Parkinson's disease (PD). Tetrahydroisoquinolines are of interest due to their structural similarity to neurotoxins that can induce Parkinsonian symptoms. Studies have shown that endogenous analogs of MPTP, such as beta-carbolines (betaCs) and tetrahydroisoquinolines, might play a role in PD pathogenesis through mechanisms involving N-methylation, which bioactivates these compounds into potential neurotoxins. Elevated levels of N-methylated tetrahydroisoquinolines have been observed in the cerebrospinal fluid of patients with Parkinson's disease compared to age-matched controls, suggesting a link to the disease's pathogenesis through excess enzyme activity that activates neurotoxins like N-methyltransferase (Matsubara, Aoyama, Suno, & Awaya, 2002).

Diagnostic and Therapeutic Potential

These compounds' potential as biomarkers for neurodegenerative conditions and their role in the metabolic pathways associated with diseases like Parkinson's disease highlight their importance in medical research. Understanding the mechanisms of action and the pathways through which tetrahydroisoquinolines influence neurodegeneration can lead to new diagnostic tools and treatments. For example, the study of N-methylation ability for azaheterocyclic amines in parkinsonian patients could provide insights into the biochemical changes occurring in PD, suggesting pathways that might be targeted therapeutically or used in diagnostic procedures (Aoyama, Matsubara, Okada, Fukushima, Shimizu, Yamaguchi, Uezono, Satomi, Hayase, Ohta, Shiono, & Kobayashi, 2000).

Mechanism of Action

Target of action

These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of action

1,2,3,4-tetrahydroisoquinoline analogs in general have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial, among others .

Biochemical pathways

1,2,3,4-tetrahydroisoquinoline analogs are known to affect various biochemical pathways due to their diverse biological activities .

Result of action

1,2,3,4-tetrahydroisoquinoline analogs in general have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-17-9-4-7-14(15(17)19)16(20)18-10-8-12-5-2-3-6-13(12)11-18/h2-7,9H,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIPCECVNRGMSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2513487.png)

![2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513488.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2513489.png)

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2513490.png)

![2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2513492.png)

![N-(2-(4-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513493.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2513500.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2513503.png)

![5-(2-methoxyethyl)-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2513505.png)